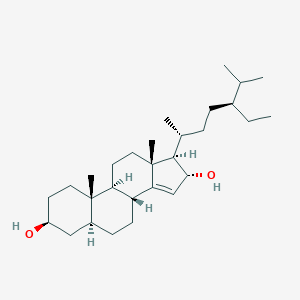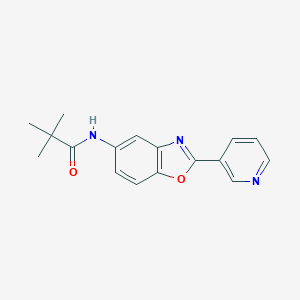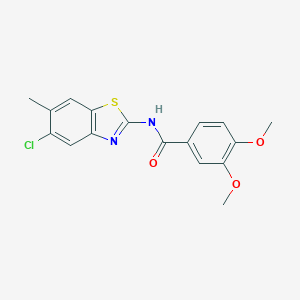
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as IPDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. IPDC is a small molecule that belongs to the class of benzodioxine derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in disease pathways. For example, N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can reduce inflammation and potentially provide therapeutic benefit in inflammatory diseases.
Biochemical and Physiological Effects:
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can reduce inflammation and improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target enzymes. Additionally, N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, one limitation of using N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide analogs with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other drugs for synergistic effects. Finally, the therapeutic potential of N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in specific disease states, such as cancer and neurological disorders, warrants further investigation.
Synthesemethoden
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a straightforward method that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 5-iodo-2-pyridylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using chromatographic techniques to obtain pure N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinases and phosphodiesterases, which are involved in several disease states. N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been identified as a promising lead compound for the development of novel drugs for the treatment of cancer, inflammation, and neurological disorders.
Eigenschaften
Produktname |
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Molekularformel |
C14H11IN2O3 |
Molekulargewicht |
382.15 g/mol |
IUPAC-Name |
N-(5-iodopyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C14H11IN2O3/c15-10-2-4-13(16-8-10)17-14(18)9-1-3-11-12(7-9)20-6-5-19-11/h1-4,7-8H,5-6H2,(H,16,17,18) |
InChI-Schlüssel |
CBMQTMSKVYWKOQ-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC=C(C=C3)I |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)

![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)
![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)






![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)